Capozide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CO-ZIDOCAPT is a pharmaceutical compound that combines two active ingredients: captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used to treat mild to moderate hypertension (high blood pressure) in patients who have been stabilized on the individual components given in the same proportions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Captopril Synthesis: Captopril is synthesized through a multi-step process starting from L-proline
Hydrochlorothiazide Synthesis: Hydrochlorothiazide is synthesized from 3-chloroaniline through a series of reactions including sulfonation, cyclization, and chlorination.
Industrial Production Methods
The industrial production of CO-ZIDOCAPT involves the combination of captopril and hydrochlorothiazide in specific proportions. The tablets are formulated to contain 25 mg of captopril and 12.5 mg of hydrochlorothiazide or 50 mg of captopril and 25 mg of hydrochlorothiazide .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Captopril can undergo oxidation to form disulfide dimers.
Reduction: Hydrochlorothiazide can be reduced to form dihydro derivatives.
Substitution: Both captopril and hydrochlorothiazide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation of Captopril: Disulfide dimers.
Reduction of Hydrochlorothiazide: Dihydro derivatives.
Scientific Research Applications
CO-ZIDOCAPT has several scientific research applications:
Chemistry: Used as a model compound to study the interactions between angiotensin-converting enzyme inhibitors and diuretics.
Biology: Investigated for its effects on blood pressure regulation and renal function.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating hypertension.
Industry: Utilized in the development of combination therapies for cardiovascular diseases
Mechanism of Action
Captopril
Captopril inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. By inhibiting this enzyme, captopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide acts on the distal convoluted tubules in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and, consequently, blood pressure .
Comparison with Similar Compounds
Similar Compounds
Enalapril and Hydrochlorothiazide: Another combination of an angiotensin-converting enzyme inhibitor and a thiazide diuretic.
Lisinopril and Hydrochlorothiazide: Similar combination used for treating hypertension.
Ramipril and Hydrochlorothiazide: Another combination with similar therapeutic effects.
Uniqueness
CO-ZIDOCAPT is unique due to its specific combination of captopril and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. The combination allows for lower doses of each component, minimizing side effects while maintaining efficacy .
Biological Activity
Capozide is a pharmaceutical compound that combines two active ingredients: Captopril , an angiotensin-converting enzyme (ACE) inhibitor, and Hydrochlorothiazide , a thiazide diuretic. This combination is primarily used for the treatment of hypertension and certain types of heart failure. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanisms of action, and clinical implications.
Captopril
Captopril inhibits the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking this enzyme, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:
- Decreased blood pressure : Lower levels of angiotensin II result in vasodilation.
- Reduced aldosterone secretion : This decreases sodium and water retention, further lowering blood pressure.
- Increased plasma renin activity : Due to feedback mechanisms, as angiotensin II levels drop, renin release is stimulated .
Hydrochlorothiazide
Hydrochlorothiazide acts primarily on the distal convoluted tubule in the kidneys. Its effects include:
- Inhibition of sodium reabsorption : This leads to increased excretion of sodium and water, contributing to a reduction in blood volume and blood pressure.
- Diuretic effect : It helps alleviate fluid overload conditions often seen in heart failure .
Clinical Studies
Numerous studies have evaluated the efficacy of this compound in managing hypertension and heart failure:
- Hypertension Management : A study indicated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The combination therapy was associated with fewer side effects compared to monotherapy with either agent alone .
- Heart Failure : In patients with heart failure, this compound improved symptoms such as dyspnea and exercise tolerance. It also demonstrated a significant reduction in hospitalizations related to heart failure exacerbations .
Case Studies
Several case studies highlight the effectiveness of this compound:
- A case involving a 65-year-old male with resistant hypertension showed a marked decrease in blood pressure after initiating treatment with this compound, allowing for the reduction of additional antihypertensive medications.
- Another study observed that patients with diabetes and hypertension experienced improved renal outcomes when treated with this compound compared to those receiving standard care .
Safety Profile and Side Effects
This compound is generally well-tolerated; however, potential side effects include:
- Hypotension : Especially after the first dose.
- Electrolyte imbalances : Such as hypokalemia due to thiazide diuretic effects.
- Cough : Commonly associated with ACE inhibitors like Captopril .
Adverse Reactions
The most frequently reported adverse reactions include:
Summary Table of Biological Activities
Component | Mechanism | Primary Effects | Clinical Applications |
---|---|---|---|
Captopril | ACE inhibition | Vasodilation, decreased BP | Hypertension, heart failure |
Hydrochlorothiazide | Diuretic action | Increased urine output | Hypertension, fluid retention |
This compound | Combination of both | Enhanced BP control | Resistant hypertension, heart failure |
Properties
CAS No. |
110075-07-5 |
---|---|
Molecular Formula |
C16H23ClN4O7S3 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |
InChI Key |
SFIUYASDNWEYDB-HHQFNNIRSA-N |
SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.